molecular formula C8H4BrF5 B3032505 1-Bromo-4-(pentafluoroethyl)benzene CAS No. 206560-66-9

1-Bromo-4-(pentafluoroethyl)benzene

Cat. No. B3032505
M. Wt: 275.01
InChI Key: PVBVOTISXJPMFC-UHFFFAOYSA-N
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Description

1-Bromo-4-(pentafluoroethyl)benzene is a chemical compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which in this case is further substituted with a pentafluoroethyl group. The presence of both bromine and fluorine atoms in the molecule suggests that it may have unique physical and chemical properties, and it could be a useful intermediate in organic synthesis.

Synthesis Analysis

The synthesis of bromobenzene derivatives typically involves the introduction of a bromine atom into the benzene ring, followed by further functionalization. For example, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene involves the preparation of a highly sterically hindered aryl bromide, which suggests that similar synthetic strategies could be applied to synthesize 1-Bromo-4-(pentafluoroethyl)benzene . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach, which could be adapted for the synthesis of the pentafluoroethyl variant .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be complex due to the presence of substituents that can influence the overall shape and electronic distribution of the molecule. For instance, density functional theory (DFT) calculations have been used to study the optimized structure of 1-bromo-4-(3,7-dimethyloctyl)benzene, which could provide insights into the molecular structure of 1-Bromo-4-(pentafluoroethyl)benzene . The X-ray crystal structures of various bromobenzene derivatives have been determined, revealing a variety of packing motifs and interactions such as C–H···Br and C–Br···π, which could also be relevant for understanding the structure of 1-Bromo-4-(pentafluoroethyl)benzene .

Chemical Reactions Analysis

Bromobenzene derivatives can undergo a range of chemical reactions, including nucleophilic aromatic substitution and reactions with organometallic intermediates. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for reactions with phenylmagnesium, -lithium, and -copper intermediates . The radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue indicates that halogen exchange reactions are possible, which could be relevant for the chemical reactions of 1-Bromo-4-(pentafluoroethyl)benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are influenced by the nature of the substituents. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and stability. The study of the effect of bromine and substituted alkyl chains on the interfacial self-assembly of bromobenzene derivatives provides insights into the influence of molecular structure on the arrangements and properties of these compounds . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) peculiarity, suggest that other bromobenzene derivatives, including 1-Bromo-4-(pentafluoroethyl)benzene, may also display interesting optical properties .

Scientific Research Applications

Fluorescence Properties

1-Bromo-4-(pentafluoroethyl)benzene exhibits intriguing fluorescence properties. A study has shown that similar compounds, like 1-Bromo-4-(2,2-diphenylvinyl) benzene, demonstrate significant photoluminescence in both solution and solid states. These compounds exhibit unique fluorescence intensity variations depending on their state, which could be beneficial for applications in optical materials and fluorescence-based sensing technologies (Liang Zuo-qi, 2015).

Precursor for Graphene Nanoribbons

1-Bromo-4-(pentafluoroethyl)benzene can serve as a precursor for the bottom-up synthesis of graphene nanoribbons. Research indicates that derivatives of this compound, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, are critical in controlling the edge morphology and width of graphene nanoribbons, which is crucial for their electronic properties (S. Patil et al., 2012).

Aryl Bromide Synthesis

In the field of organic synthesis, 1-Bromo-4-(pentafluoroethyl)benzene and its derivatives are used for the synthesis of complex aryl bromides. These compounds serve as starting materials for a variety of organic reactions and are fundamental in synthesizing other complex molecules (B. R. Steele et al., 2004).

Interfacial Self-Assembly

Research has demonstrated the self-assembly capabilities of bromobenzene derivatives, including compounds similar to 1-Bromo-4-(pentafluoroethyl)benzene, on various substrates. These properties are particularly useful in nanotechnology and materials science for creating organized molecular structures (Yi-Jie Li et al., 2012).

Synthesis of Liquid Crystal Intermediates

This compound is also used in the synthesis of liquid crystal intermediates. Its derivatives, like 1-bromo-4-n-pentyl benzene, have been synthesized and utilized in creating materials with specific optical properties, which are fundamental in liquid crystal display technologies (Feng Bo-cheng et al., 2004).

Safety And Hazards

1-Bromo-4-(pentafluoroethyl)benzene is classified as a hazardous substance . It is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVOTISXJPMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709780
Record name 1-Bromo-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(pentafluoroethyl)benzene

CAS RN

206560-66-9
Record name 1-Bromo-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(pentafluoroethyl)benzene
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Synthesis routes and methods I

Procedure details

Under argon in a microwave vial 2 g 1-bromo-4-iodobenzene, 3.3 g trimethyl(perfluoroethyl)silane, 493 mg potassium fluoride and 2 g copper iodide are suspended in 10 ml N,N-dimethylformamide. The mixture is heated for 12 hours at 80° C. Further 3.3 g trimethyl(perfluoroethyl)silane are added and heating is continued for 48 hours. Then the mixture is partitioned between 2 M ammonia and diethylether. The aqueous phase is twice extracted with diethylether. The combined organic phases are washed three times with water and dried with magnesium sulphate. The solvent is evaporated in vacuo (300 mbar, temperature of water bath 50° C.). The residue is chromatographed on silica gel (dichloromethane).
Quantity
2 g
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reactant
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3.3 g
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reactant
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493 mg
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3.3 g
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10 mL
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2 g
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catalyst
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Synthesis routes and methods II

Procedure details

Pentafluoroethyl iodide (521 mg, 2.12 mmol) was condensed into a vial containing 1-bromo-4-iodobenzene (300 mg, 1.06 mmol), copper(0) powder (135 mg, 2.12 mmol), and DMSO (5 mL). The vial was then sealed and subjected to microwave irradiation at 150° C. for 60 min. GC-MS proved consumption of the starting material yielding both 1-bromo-4-pentafluoroethylbenzene and 1-iodo-4-pentafluoroethylbenzene intermediates. The mixture (1.06 mmol) was transferred to a 250 mL round bottom flask and 3-p-tolyl-1H-[1,2,4]triazole (169 mg, 1.06 mmol), Cs2CO3 (1.38 g, 4.24 mmol), CuI (202 mg, 1.06 mmol), 8-hydroxyquinoline (2 mg, 0.011 mmol), and DMF/H2O (12 mL; 10:1 solution) were added. The solution was stirred at reflux at 160° C. for 6 h. Upon completion, the cooled contents were poured into H2O and precipitation was allowed for 1 h. The precipitate was collected by vacuum filtration and dried overnight in a 45° C. vacuum oven. The crude 1-(4-pentafluoroethylphenyl)-3-p-tolyl-1H-[1,2,4]triazole intermediate was used in step 2 without further purification.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The requisite {cis-5-[4-(pentafluoroethyl)phenyl]tetrahydrofuran-2-yl}methanol was prepared via Suzuki reaction of (5-formylfuran-2-yl)boronic acid with 1-bromo-4-(pentafluoroethyl)benzene, followed by hydrogenation over palladium on carbon. 1-Bromo-4-(pentafluoroethyl)benzene was prepared according to the method of W. Lambert et al., PCT Int. Appl., 2011017513, Feb. 10, 2011.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole. Pentafluoroethyl iodide (521 mg, 2.12 mmol) was condensed into a vial containing 1-bromo-4-iodobenzene (300 mg, 1.06 mmol), copper(0) powder (135 mg, 2.12 mmol), and DMSO (5 mL). The vial was then sealed and subjected to microwave irradiation at 150° C. for 60 min. GC-MS proved consumption of the starting material yielding both 1-bromo-4-pentafluoroethylbenzene and 1-iodo-4-pentafluoroethylbenzene intermediates. The mixture (1.06 mmol) was transferred to a 250 mL round bottom flask and 3-p-tolyl-1H-[1,2,4]triazole (169 mg, 1.06 mmol), Cs2CO3 (1.38 g, 4.24 mmol), CuI (202 mg, 1.06 mmol), 8-hydroxyquinoline (2 mg, 0.011 mmol), and DMF/H2O (12 mL; 10:1 solution) were added. The solution was stirred at reflux at 160° C. for 6 h. Upon completion, the cooled contents were poured into H2O and precipitation was allowed for 1 h. The precipitate was collected by vacuum filtration and dried overnight in a 45° C. vacuum oven. The crude 1-(4-pentafluoroethylphenyl)-3-p-tolyl-1H-[1,2,4]triazole intermediate was used in step 2 without further purification.
Name
1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
135 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 4-bromo-iodobenzene (500 mg, 1.77 mmol), trimethylsilylpentafluoroethane (679 mg, 3.53 mmol), copper iodide (672 mg, 3.53 mmol) and potassium fluoride (205 mg, 3.53 mmol) in N-methylpyrolidone (1.0 mL) was heated with stirring at 100° C. for three hours in a sealed reaction vessel. After cooling to room temperature, the reaction mixture was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give 1-bromo-4-pentafluoroethylbenzene as a colorless liquid (253 mg, 52%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
672 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Rahman, MT Islam, M Samsuzzaman, MJ Singh… - Materials, 2016 - mdpi.com
In this paper, a novel phenyl-thiophene-2-carbaldehyde compound-based flexible substrate material has been presented. Optical and microwave characterization of the proposed …
Number of citations: 13 www.mdpi.com
J Zhu, Y Li, C Ni, Q Shen - Chinese Journal of Chemistry, 2016 - Wiley Online Library
An improved method for the preparation of pentafluoroethylating reagent pentafluoroethyl‐substituted benziodoxole (BIX‐C 2 F 5 ) was described. Under mild conditions, BIX‐C 2 F 5 …
Number of citations: 19 onlinelibrary.wiley.com

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